2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a fluorophenyl group attached to an imidazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is typically synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions.
Introduction of the Chlorophenyl and Dimethoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with the imidazole derivative.
Formation of the Acetamide Moiety: The final step involves the acylation of the imidazole derivative with an acyl chloride or anhydride to form the acetamide group.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the imidazole ring or the aromatic groups, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Its unique structure allows for specific interactions with biological molecules, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can be compared with other imidazole derivatives, such as:
2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-pyridinyl)acetamide: This compound has a pyridinyl group instead of a fluorophenyl group, which may alter its biological activity and chemical reactivity.
2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide: The presence of a methyl group instead of a fluorophenyl group can affect the compound’s lipophilicity and pharmacokinetic properties.
2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-bromophenyl)acetamide: The bromophenyl group may enhance the compound’s reactivity towards certain chemical reactions compared to the fluorophenyl group.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O3S/c1-32-22-12-3-16(13-23(22)33-2)21-14-30(20-10-4-17(26)5-11-20)25(29-21)34-15-24(31)28-19-8-6-18(27)7-9-19/h3-14H,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJLMBLMGKEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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